Cas no 486452-03-3 (2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
- Methanone, (2-chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-2(1H)-isoquinolinyl]-
- 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- (2-chlorophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
- AKOS024581042
- Oprea1_177029
- F0535-0649
- 486452-03-3
- (2-chlorophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
-
- Inchi: 1S/C25H23ClN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)26)22(20(16)14-24(23)33-2)15-34-18-9-7-17(8-10-18)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3
- InChI Key: GSASFJNEUPXTAA-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1Cl)(N1CCC2=C(C1COC1=CC=C([N+]([O-])=O)C=C1)C=C(OC)C(OC)=C2)=O
Computed Properties
- Exact Mass: 482.1244642g/mol
- Monoisotopic Mass: 482.1244642g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 93.8Ų
Experimental Properties
- Density: 1.320±0.06 g/cm3(Predicted)
- Boiling Point: 673.7±55.0 °C(Predicted)
- pka: -2.86±0.40(Predicted)
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0535-0649-100mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-2μmol |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
A2B Chem LLC | BA62608-1mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0535-0649-2mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-5μmol |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-5mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-50mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-1mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-10μmol |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0535-0649-3mg |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
486452-03-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
Introduction to 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486452-03-3)
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline, identified by its CAS number 486452-03-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its pharmacological potential due to its structural similarity to several bioactive natural products and synthetic drugs. The presence of multiple functional groups, including a chlorobenzoyl moiety, dimethoxy substituents on the benzene ring, and a nitrophenoxy group at the 1-position, contributes to its unique chemical properties and biological activities.
The synthesis and characterization of this compound represent a testament to the advancements in organic synthesis techniques, particularly in the construction of heterocyclic systems. The tetrahydroisoquinoline core is of particular interest because it is a common motif in alkaloids and has been extensively studied for its role in modulating various biological pathways. In recent years, there has been a surge in research focused on derivatives of tetrahydroisoquinoline due to their demonstrated efficacy in preclinical models as potential therapeutic agents for neurological disorders, cardiovascular diseases, and cancer.
One of the most compelling aspects of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline is its potential as a lead compound for drug discovery. The combination of the chlorobenzoyl group and the nitrophenoxy moiety suggests that this molecule may exhibit both binding affinity and metabolic stability, which are critical factors for drug candidates. Furthermore, the dimethoxy substituents could influence the compound's solubility and bioavailability, making it an attractive candidate for further optimization.
Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in addressing neurological disorders. For instance, compounds with similar scaffolds have shown promise in models of Parkinson's disease and Alzheimer's disease by interacting with specific neurotransmitter receptors. The structural features of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline suggest that it may possess similar neuroprotective properties. Specifically, the nitrophenoxy group could serve as a pharmacophore for targeting monoamine oxidase (MAO) enzymes, which are implicated in the pathogenesis of these neurodegenerative conditions.
The role of the chlorobenzoyl group in this molecule is also noteworthy. Chlorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to enhance binding interactions with biological targets. This moiety may contribute to the compound's affinity for specific protein receptors by increasing hydrophobic interactions or by modulating electronic properties through electron-withdrawing effects. Additionally, the presence of two methoxy groups at the 6- and 7-positions of the benzene ring could further fine-tune the compound's pharmacokinetic profile by influencing its metabolic pathways.
In terms of synthetic approaches, the preparation of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline would likely involve multi-step organic reactions that exploit classical methodologies for constructing tetrahydroisoquinoline scaffolds. Key steps might include condensation reactions to form the isoquinoline core followed by functionalization at various positions using selective protecting group strategies. The introduction of the chlorobenzoyl, dimethoxy, and nitrophenoxy groups would require careful consideration to ensure regioselectivity and minimize unwanted side reactions.
The pharmacological evaluation of this compound would typically begin with in vitro assays to assess its interaction with relevant biological targets. For example, binding assays with MAO enzymes or neurotransmitter receptors would be essential to determine its potential therapeutic relevance. Additionally, cell-based assays could provide insights into its ability to modulate downstream signaling pathways associated with neurological disorders. Preclinical studies in animal models would further investigate its efficacy and safety profiles before moving towards human clinical trials.
One area where tetrahydroisoquinoline derivatives have shown particular promise is in the treatment of cancer. Several studies have demonstrated that these compounds can induce apoptosis or inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival. The structural features of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline make it an intriguing candidate for further investigation in this context. The chlorobenzoyl group could interact with oncogenic proteins or kinases while the nitrophenoxy moiety might serve as a scaffold for delivering cytotoxic agents directly to cancer cells.
The development of novel pharmaceuticals relies heavily on understanding both the chemical properties and biological activities of candidate compounds. The synthesis and study of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486452-03-3) contribute significantly to this knowledge base by providing insights into how structural modifications can influence pharmacological outcomes. As research continues to uncover new therapeutic targets and mechanisms underlying human diseases such as cancer and neurological disorders, this class of compounds will remain at forefronts efforts aimed at developing safer more effective treatments.
486452-03-3 (2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline) Related Products
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)




